(2,2,2-Trifluoroethoxy)carbothioamide

Description

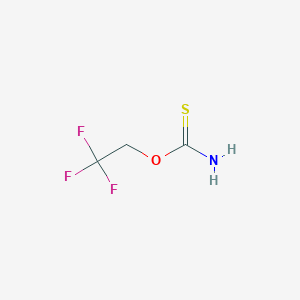

Structure

3D Structure

Properties

IUPAC Name |

O-(2,2,2-trifluoroethyl) carbamothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NOS/c4-3(5,6)1-8-2(7)9/h1H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOXTYQZLLNVIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2,2 Trifluoroethoxy Carbothioamide

Direct Synthetic Routes to (2,2,2-Trifluoroethoxy)carbothioamide

Direct synthetic routes offer an efficient approach to this compound by assembling the molecule from basic precursors. These methods are often preferred for their atom economy and straightforward nature.

Approaches from Carboxylic Acid Precursors

A common and versatile method for the synthesis of thioamides is through the conversion of their corresponding carboxylic acid analogues. In the context of this compound, a hypothetical precursor would be (2,2,2-Trifluoroethoxy)formic acid. The conversion of a carboxylic acid to a thioamide typically involves a two-step process: initial formation of the corresponding amide, followed by thionation.

The amidation of the carboxylic acid can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), in the presence of an ammonia (B1221849) source. The resulting (2,2,2-Trifluoroethoxy)carboxamide would then be subjected to a thionation reaction.

Several reagents are available for the thionation of amides, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] being one of the most widely used. nih.gov The reaction is typically carried out in an anhydrous solvent such as toluene (B28343) or xylene at elevated temperatures. Other thionating agents include phosphorus pentasulfide (P₄S₁₀) and, more recently, the use of elemental sulfur in the presence of a suitable catalyst or mediator. organic-chemistry.orgmdpi.com

| Thionating Agent | Typical Reaction Conditions | Reported Yields (for analogous systems) |

| Lawesson's Reagent | Toluene or Xylene, reflux | Good to excellent |

| Phosphorus Pentasulfide (P₄S₁₀) | Toluene or Pyridine (B92270), reflux | Moderate to good |

| Elemental Sulfur (S₈) | With amines and a suitable activator | Variable |

This table presents generalized conditions for the thionation of amides to thioamides.

Synthesis via Nitrile and Related Feedstocks

Another direct approach to thioamides involves the reaction of nitriles with a source of hydrogen sulfide (B99878) (H₂S). For the synthesis of this compound, the corresponding nitrile precursor would be (2,2,2-Trifluoroethoxy)carbonitrile. This nitrile can be treated with H₂S gas in the presence of a basic catalyst, such as pyridine or triethylamine, to yield the desired thioamide.

Alternatively, other sulfur-transfer reagents can be employed. For instance, the reaction of nitriles with thioacetic acid in the presence of a catalyst has been shown to produce thioamides in good yields. organic-chemistry.org Phosphorus pentasulfide can also be used for the conversion of nitriles to thioamides. organic-chemistry.org Recent research has also explored the use of heterogeneous catalysts to facilitate the addition of H₂S to nitriles, offering a more environmentally friendly approach. researchgate.net

| Sulfur Source | Typical Reaction Conditions | Reported Yields (for analogous systems) |

| Hydrogen Sulfide (H₂S) | Basic catalyst (e.g., pyridine), solvent | Good |

| Thioacetic Acid | With a catalyst | Good to excellent |

| Phosphorus Pentasulfide (P₄S₁₀) | Solvent, heat | High |

This table presents generalized conditions for the synthesis of thioamides from nitriles.

Emerging and Non-Conventional Synthetic Pathways

Modern organic synthesis has seen the development of novel methods for thioamide formation that may be applicable to the synthesis of this compound. One such approach is the multicomponent reaction, which allows for the construction of complex molecules in a single step from simple starting materials.

A plausible multicomponent reaction for the synthesis of the target molecule could involve the reaction of 2,2,2-trifluoroethanol (B45653), a source of the formyl group (such as chloroform (B151607) or formaldehyde), an amine source (like ammonia), and elemental sulfur. The Willgerodt-Kindler reaction, which traditionally involves the reaction of an aryl alkyl ketone with sulfur and an amine to form a thioamide, provides a conceptual basis for such a transformation, although significant adaptation would be required. chemrxiv.org

These emerging pathways often offer advantages in terms of efficiency and sustainability, but their applicability to the specific synthesis of this compound would require experimental validation.

Indirect Synthesis and Functionalization Strategies

Derivatization of Pre-existing Thioamide Scaffolds

This approach would start with a functionalized carbothioamide that can be chemically modified to install the desired (2,2,2-Trifluoroethoxy) group. For instance, one could envision a carbothioamide bearing a good leaving group, such as a halogen, which could then be displaced by 2,2,2-trifluoroethoxide. However, the stability of such a precursor might be a concern.

A more feasible strategy might involve the modification of a more stable, pre-existing thioamide. For example, a thioamide with a protected hydroxyl group could be deprotected and then subjected to a Williamson ether synthesis with a suitable 2,2,2-trifluoroethylating agent. The success of this approach would depend on the chemoselective reaction at the hydroxyl group without interfering with the thioamide functionality.

Introduction of the (2,2,2-Trifluoroethoxy) Moiety into Carbothioamides

This strategy focuses on the direct introduction of the (2,2,2-Trifluoroethoxy) group onto a suitable carbothioamide precursor. A plausible precursor for this transformation would be a hydroxy-substituted carbothioamide, such as N-hydroxycarbothioamide. The hydroxyl group could then be alkylated with a 2,2,2-trifluoroethylating agent.

Reagents for introducing the 2,2,2-trifluoroethyl group include 2,2,2-trifluoroethyl triflate or 2,2,2-trifluoroethyl halides in the presence of a base. The choice of base and reaction conditions would be crucial to ensure selective O-alkylation over potential N-alkylation of the thioamide nitrogen. nih.gov

Another potential route involves the reaction of a carbothioamide bearing a nucleophilic atom (other than the intended oxygen) with a reagent that can deliver the (2,2,2-Trifluoroethoxy) group. For instance, a transition metal-catalyzed cross-coupling reaction could potentially be employed to form the C-O bond, although this is a less conventional approach for this type of transformation.

| Method | Precursor | Reagents | Potential Challenges |

| Williamson Ether Synthesis | N-Hydroxycarbothioamide | 2,2,2-Trifluoroethyl halide, Base | O- vs. N-alkylation selectivity |

| Alkylation with Triflate | N-Hydroxycarbothioamide | 2,2,2-Trifluoroethyl triflate, Base | Reagent stability and cost |

This table outlines potential indirect synthetic strategies for introducing the (2,2,2-Trifluoroethoxy) moiety.

Sustainable and Atom-Economical Synthetic Protocols

Sustainable synthesis aims to minimize the environmental impact of chemical processes by utilizing renewable resources, reducing waste, and avoiding hazardous substances. Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of all materials used in the synthesis into the final product.

One promising sustainable approach for the synthesis of O-alkyl thiocarbamates involves the use of deep eutectic solvents (DESs). A choline (B1196258) chloride/tin(II) chloride ([ChCl][SnCl₂]₂) mixture can serve as both a green catalyst and a reaction medium for the preparation of primary O-thiocarbamates from thiourea. This method offers the advantage of using a biocompatible thiocarbonyl source and a recyclable solvent/catalyst system, potentially affording the desired products in moderate to excellent yields. While not yet specifically reported for this compound, this methodology presents a viable and sustainable route that could be adapted for its synthesis using 2,2,2-trifluoroethanol as the alcohol component.

Another sustainable strategy is the development of one-pot, multicomponent reactions that reduce the number of synthetic steps and purification procedures, thereby minimizing waste. A notable example is the synthesis of S-organyl thiocarbamates from N-formamides, which are dehydrated to isocyanides and subsequently reacted with a sulfoxide (B87167). chemistryviews.org This approach avoids the isolation of the isocyanide intermediate, enhancing efficiency and reducing environmental impact. chemistryviews.org Adapting such a one-pot procedure for the synthesis of O-(2,2,2-trifluoroethyl) carbothioamide could significantly improve its sustainability profile.

Furthermore, the principles of atom economy encourage the development of reactions that proceed via addition mechanisms rather than substitution or elimination reactions, which inherently generate byproducts. A truly atom-economical synthesis of this compound would ideally involve the direct addition of all constituent atoms into the final molecule with minimal or no waste. Research into such ideal synthetic pathways is an ongoing endeavor in the field of green chemistry.

Table 1: Comparison of Potential Sustainable Synthetic Methods for O-Alkyl Thiocarbamates

| Method | Key Features | Potential Advantages for this compound Synthesis |

| Deep Eutectic Solvent (DES) based | Uses a green, recyclable solvent and catalyst system. | Environmentally benign, potential for high yields. |

| One-Pot Synthesis | Reduces reaction steps and waste from purification. | Increased efficiency, reduced solvent usage. |

| Atom-Economical Addition Reactions | Maximizes incorporation of starting materials into the product. | Minimal waste generation, high resource efficiency. |

Catalytic Aspects in this compound Synthesis

Catalysis plays a crucial role in developing efficient and sustainable chemical processes by enabling reactions to occur under milder conditions, with higher selectivity, and with lower energy consumption. For the synthesis of this compound, several catalytic strategies can be envisioned based on established methods for O-alkyl thiocarbamate formation.

The reaction of 2,2,2-trifluoroethanol with a suitable thiocarbamoylating agent, such as a thiocarbamoyl chloride, could potentially be catalyzed by a variety of catalysts. While specific catalysts for this exact reaction are not extensively documented, general principles of catalysis for ester and amide bond formation can be applied. For instance, base catalysis is a common approach to deprotonate the alcohol, increasing its nucleophilicity towards the electrophilic thiocarbonyl center. The use of catalytic amounts of a non-toxic, readily available base would be preferable from a green chemistry perspective.

Moreover, the reaction between an alcohol and a thiocyanate (B1210189) salt, such as potassium thiocyanate, can be promoted by an acid catalyst. While this reaction typically yields isothiocyanates which would then need to be hydrated, catalytic developments could potentially allow for a direct, one-pot synthesis of the thiocarbamate. The use of solid acid catalysts could simplify purification and catalyst recovery, further enhancing the sustainability of the process.

Recent advancements in photocatalysis also offer intriguing possibilities. Photocatalytic methods can enable reactions to proceed under mild, ambient conditions using light as an energy source. The development of a photocatalytic system for the direct coupling of 2,2,2-trifluoroethanol with a nitrogen and sulfur source to form the carbothioamide backbone would represent a significant advancement in sustainable synthesis.

Table 2: Overview of Potential Catalytic Approaches

| Catalytic Strategy | Catalyst Type | Potential Reaction | Advantages |

| Base Catalysis | Organic or Inorganic Bases | 2,2,2-Trifluoroethanol + Thiocarbamoylating agent | Mild reaction conditions, readily available catalysts. |

| Acid Catalysis | Solid Acids, Brønsted/Lewis Acids | 2,2,2-Trifluoroethanol + Thiocyanate | Potential for catalyst recycling, milder than stoichiometric acid use. |

| Photocatalysis | Photosensitizers | Direct coupling of starting materials | Use of light as a green energy source, ambient reaction conditions. |

Reactivity and Mechanistic Studies of 2,2,2 Trifluoroethoxy Carbothioamide

Nucleophilic Transformations Involving the Thioamide Moiety

The thioamide functional group is known to be more reactive towards nucleophiles than its amide counterpart. nih.gov This enhanced reactivity is attributed to the lower electronegativity and greater polarizability of sulfur compared to oxygen, which makes the thiocarbonyl carbon more electrophilic. In (2,2,2-Trifluoroethoxy)carbothioamide, the electron-withdrawing nature of the trifluoroethoxy group is expected to further enhance the electrophilicity of the thiocarbonyl carbon.

Common nucleophilic transformations at the thioamide moiety include reactions with amines, organometallic reagents, and other carbon and heteroatom nucleophiles. For instance, the reaction with amines can lead to the formation of amidines. The proposed mechanism involves the initial attack of the amine on the thiocarbonyl carbon, followed by the elimination of a leaving group.

A generalized scheme for the reaction with a primary amine is presented below:

Scheme 1: Proposed Nucleophilic Substitution with a Primary Amine

The rate of these reactions would likely be influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and higher temperatures would be expected to accelerate the transformation.

Table 1: Expected Reactivity with Various Nucleophiles

| Nucleophile | Expected Product Type | Relative Reactivity (Predicted) |

|---|---|---|

| Primary Amines | Amidines | High |

| Grignard Reagents | Secondary Amines (after reduction) | High |

| Organolithium Reagents | Secondary Amines (after reduction) | Very High |

Electrophilic Activation and Subsequent Reactions

The thioamide group can be activated by electrophiles, typically at the sulfur atom, which is the most nucleophilic site in the moiety. nih.gov This S-alkylation or S-acylation generates a highly reactive thioimidate intermediate, which is an excellent electrophile for subsequent nucleophilic attack.

In the case of this compound, activation with an alkyl halide would yield an S-alkyl thioimidate. This intermediate can then react with a variety of nucleophiles, leading to the displacement of the S-alkyl group and the formation of a new C-N or C-O bond. This two-step process allows for the transformation of the thioamide into other functional groups that might not be directly accessible. An electrophilic activation strategy using a 2,2,2-trifluoroethyl iodonium (B1229267) salt has been reported for amides, suggesting a similar approach could be viable for thioamides. dspmuranchi.ac.innih.gov

Scheme 2: Electrophilic Activation and Subsequent Nucleophilic Attack

Rearrangements and Cyclization Reactions

Thioamides are known to participate in various rearrangement and cyclization reactions, often facilitated by the presence of other functional groups within the molecule or by the use of specific reagents. While no specific rearrangements of this compound have been reported, analogous structures suggest that intramolecular reactions could be induced.

For example, if a suitable nucleophilic group were present elsewhere in a molecule containing the this compound moiety, intramolecular cyclization could occur, leading to the formation of heterocyclic compounds. The strong electron-withdrawing effect of the trifluoroethoxy group might influence the regioselectivity and rate of such cyclizations. Intramolecular oxidative cyclization has been observed in related trifluoromethyl-containing compounds, leading to the formation of triazoles. msu.edu

Participation in Pericyclic and Addition Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgadichemistry.com While the thioamide C=S double bond is not as commonly involved in pericyclic reactions as C=C or C=O bonds, it can participate in certain cycloaddition reactions. spcmc.ac.innih.gov For instance, it could potentially act as a dienophile in a Diels-Alder reaction, although this is generally less favorable than with electron-deficient alkenes or alkynes.

Addition reactions across the C=S bond are also possible. For example, the addition of carbenes or nitrenes could lead to the formation of three-membered rings (thiiranes or thiaziridines, respectively). The electronic properties of the 2,2,2-trifluoroethoxy group would likely play a role in the feasibility and outcome of such reactions.

Table 2: Plausible Pericyclic and Addition Reactions

| Reaction Type | Reactant | Potential Product |

|---|---|---|

| [4+2] Cycloaddition | Conjugated Diene | Dihydrothiopyran derivative |

| [2+2] Cycloaddition | Ketene | Thietanone derivative |

Radical Processes and Reductive/Oxidative Reactivity

The C-S bond in thioamides can be susceptible to both reductive and oxidative cleavage. Reductive desulfurization can be achieved using various reducing agents, leading to the corresponding amines. This transformation is a useful synthetic tool for converting a thioamide into an amine.

Oxidative reactions of thioamides can lead to a variety of products, depending on the oxidant and reaction conditions. Mild oxidation might afford the corresponding sulfoxides or sulfines, while stronger oxidation can lead to the formation of amides or other degradation products. The presence of the trifluoroethoxy group, with its strong inductive effect, might influence the susceptibility of the thioamide to both oxidation and reduction.

Kinetic and Thermodynamic Considerations in Reactivity Profiles

The kinetics and thermodynamics of reactions involving this compound would be significantly influenced by the trifluoroethoxy group. Kinetically, the electron-withdrawing nature of this group would be expected to increase the rate of nucleophilic attack at the thiocarbonyl carbon by increasing its electrophilicity.

Thermodynamically, the stability of the products relative to the reactants will determine the position of the equilibrium. The strong C-F bonds in the trifluoroethoxy group would make this moiety quite stable, and it would likely remain intact under many reaction conditions. The relative stability of the thioamide versus its potential products (e.g., amidines, amines) would be a key factor in determining the thermodynamic favorability of a given transformation. Calorimetric studies, in conjunction with thermodynamic modeling, could provide quantitative data on the enthalpy and entropy changes associated with its reactions. rsc.org

Computational Investigations of Reaction Mechanisms

Computational chemistry provides a powerful tool for elucidating the detailed mechanisms of chemical reactions. nih.govresearchgate.net For this compound, density functional theory (DFT) calculations could be employed to model the transition states and intermediates of its various potential reactions. Such studies could provide valuable insights into the reaction pathways, activation energies, and the role of the trifluoroethoxy group in modulating reactivity.

For example, computational modeling could be used to:

Calculate the charge distribution in the molecule to identify the most reactive sites.

Model the transition state structures for nucleophilic and electrophilic reactions to determine the activation barriers.

Investigate the thermodynamics of different reaction pathways to predict the major products.

Explore the potential for novel, yet undiscovered, reaction pathways.

Computational studies on related carbothioamides have been used to understand their electronic and geometric properties, as well as their interactions in biological systems. A similar approach for this compound would be invaluable in predicting and understanding its chemical behavior in the absence of extensive experimental data.

Synthetic Applications of 2,2,2 Trifluoroethoxy Carbothioamide

As a Precursor for Heterocyclic Scaffolds

Thioamides are well-established precursors for a wide variety of heterocyclic compounds due to the reactive nature of the thiocarbonyl group.

Synthesis of Thiazole (B1198619) and Thiazoline (B8809763) Derivatives

The Hantzsch thiazole synthesis is a classic method that involves the condensation of a thioamide with an α-haloketone to form the thiazole ring. researchgate.netnih.gov This reaction is a cornerstone in the synthesis of substituted thiazoles, which are prevalent in many biologically active molecules. researchgate.netnih.gov Thiazoline derivatives can also be synthesized from thioamides through reactions with compounds like ethyl-4-bromocrotonate, proceeding through an SN2 reaction followed by a Michael addition. researchgate.net The versatility of these methods allows for the creation of diverse libraries of thiazole and thiazoline compounds. researchgate.netbepls.com

Table 1: General Synthesis of Thiazole Derivatives from Thioamides

| Reactant 1 | Reactant 2 | Product | Key Reaction Type |

| Thioamide | α-Haloketone | Thiazole | Hantzsch Synthesis |

| Thioamide | Ethyl-4-bromocrotonate | Thiazoline | SN2 and Michael Addition |

| Thioamide | Propargylamines | 2-Aminothiazole | Cyclization |

Construction of Pyrimidine (B1678525) and Pyridine (B92270) Systems

Pyrimidine rings can be constructed from thioamides, often through condensation reactions with 1,3-bifunctional three-carbon fragments. bu.edu.eg For instance, thiourea, a simple thioamide, is a common reagent in the synthesis of pyrimidine derivatives. bu.edu.egresearchgate.net The resulting pyrimidine-carbothioamide derivatives are of significant interest due to their presence in a vast array of natural and synthetic compounds with diverse biological activities. researchgate.net

The synthesis of pyridine derivatives from thioamides is less direct but can be achieved through multi-step reaction sequences. nih.gov More contemporary methods for pyridine synthesis often involve transition metal-catalyzed cycloaddition reactions or C-H activation strategies. nih.govorgsyn.org

Formation of Other Nitrogen- and Sulfur-Containing Heterocycles

The reactivity of the thioamide functional group makes it a valuable synthon for a variety of other nitrogen- and sulfur-containing heterocycles. openmedicinalchemistryjournal.comnih.gov These heterocycles are integral to many areas of chemistry, including pharmaceuticals and materials science. iitg.ac.in For example, thioamides can be used to synthesize thiadiazoles and other related structures through various cyclization strategies.

Utility as a Reagent in Chemical Transformations

Beyond their role as precursors to heterocycles, thioamides can also function as reagents in specific chemical transformations.

Applications in Thionation Reactions

While Lawesson's reagent and phosphorus pentasulfide are the most common reagents for thionation (the conversion of a carbonyl group to a thiocarbonyl group), thioamides themselves are the products of such reactions. rsc.orgorganic-chemistry.orgnih.gov There is no documented evidence of thioamides, including (2,2,2-Trifluoroethoxy)carbothioamide, being used as thionating agents. The typical application involves the thionation of amides to produce the corresponding thioamides. organic-chemistry.org

Role in Amidation and Related Bond-Forming Processes

Amidation reactions typically involve the coupling of a carboxylic acid and an amine. researchgate.net Thioamides are not typically employed as reagents in these direct bond-forming processes. The synthesis of amides from thioamides would represent a reverse of the more common thionation reaction and is not a standard synthetic transformation.

Lack of Specific Research Data on the

Despite a comprehensive search of available scientific literature, no specific research detailing the synthetic applications of the chemical compound this compound in the areas of complex molecule synthesis, including its integration into macrocyclic architectures, its use in stereoselective and asymmetric synthesis, or its engagement in multicomponent reaction sequences, could be identified.

The requested article structure focuses on highly specialized areas of synthetic organic chemistry. While the broader class of compounds known as thioamides are known to participate in such reactions, there is no published data that specifically describes the behavior and utility of this compound in these contexts.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. Any attempt to do so would require speculation and extrapolation from the general reactivity of related compounds, which would not meet the required standards of scientific accuracy and specificity for the requested subject.

Further research and publication on the chemical properties and synthetic utility of this compound are needed before a detailed article on its specific applications can be written.

Theoretical and Computational Investigations of 2,2,2 Trifluoroethoxy Carbothioamide

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds are fundamental to understanding the chemical and physical properties of (2,2,2-Trifluoroethoxy)carbothioamide. Computational analyses, such as molecular orbital theory and electrostatic potential mapping, provide a detailed picture of its electronic landscape.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital with a discrete energy level. openstax.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the primary participants in chemical reactions. wpmucdn.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the carbothioamide group, specifically on the sulfur and nitrogen atoms, which possess lone pairs of electrons. The LUMO, conversely, is likely centered on the π* orbital of the C=S double bond. The trifluoroethoxy group, with its highly electronegative fluorine atoms, would influence the energy levels of these frontier orbitals.

Table 1: Calculated Frontier Orbital Energies and Properties of this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -8.50 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.25 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 7.25 | A larger gap suggests higher kinetic stability. |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on general principles of computational chemistry.

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through methods like Mulliken population analysis or visualized using molecular electrostatic potential (MEP) maps. wolfram.comresearchgate.net MEP maps illustrate the electrostatic potential on the electron density surface, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). wolfram.com

In this compound, the MEP would show a significant negative potential around the sulfur and oxygen atoms due to their high electronegativity and lone pairs. The hydrogen atoms of the amide group would exhibit a positive potential, making them potential hydrogen bond donors. The trifluoromethyl group would also create a region of significant positive potential around the carbon atom due to the strong electron-withdrawing nature of the fluorine atoms.

Table 2: Calculated Partial Atomic Charges for Selected Atoms in this compound

| Atom | Partial Charge (a.u.) |

| S (Thionyl) | -0.45 |

| N (Amide) | -0.38 |

| O (Ethoxy) | -0.52 |

| C (Thionyl) | +0.35 |

| H (Amide) | +0.20 |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on general principles of computational chemistry.

Conformational Landscape and Energetic Stability

Molecules can exist in different spatial arrangements, known as conformations, which arise from the rotation around single bonds. The conformational landscape of this compound is determined by the potential energy surface, which maps the energy of the molecule as a function of its geometry. Computational methods can be used to identify stable conformers (local minima on the potential energy surface) and the transition states that connect them.

The key rotatable bonds in this compound are the C-O and C-N bonds. Rotational barriers will be influenced by steric hindrance between the bulky trifluoroethoxy group and the carbothioamide moiety, as well as by electronic effects such as hyperconjugation. The most stable conformer would likely adopt a geometry that minimizes steric repulsion while maximizing favorable electronic interactions.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. nih.gov For this compound, theoretical calculations can provide predictions for its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectroscopy: Calculations can predict the frequencies and intensities of vibrational modes, which correspond to the stretching and bending of chemical bonds. Key predicted peaks for this compound would include the C=S stretching frequency, N-H stretching and bending modes, and C-F stretching vibrations.

NMR Spectroscopy: Theoretical methods can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. researchgate.net These predictions are highly sensitive to the electronic environment of each nucleus and can be used to confirm the molecular structure.

Electronic Spectroscopy: The energies and intensities of electronic transitions, which give rise to UV-Vis spectra, can be calculated. The primary electronic transition in this compound would likely be a π → π* transition associated with the C=S bond.

Modeling of Reaction Pathways and Transition State Geometries

Computational modeling can elucidate the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. aidic.it This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For reactions involving this compound, such as its hydrolysis or reaction with electrophiles or nucleophiles, computational studies can determine the most likely reaction pathways. By calculating the geometries and energies of reactants, products, intermediates, and transition states, key mechanistic details, including the rate-determining step, can be identified. For example, the hydrolysis of the carbothioamide group would likely proceed through a tetrahedral intermediate, and the energy of the transition state leading to this intermediate would determine the reaction rate.

Solvation Effects and Environmental Influences on Reactivity

Chemical reactions are often carried out in a solvent, which can have a significant impact on reaction rates and equilibria. frontiersin.org Computational models can account for the effects of a solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant.

For this compound, the polarity of the solvent would be expected to influence its conformational equilibrium and reactivity. Polar solvents would likely stabilize conformations with larger dipole moments. In terms of reactivity, polar solvents could stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For instance, a reaction involving a charged transition state would be expected to be faster in a polar solvent compared to a nonpolar one.

Quantum Chemical Descriptors for Reactivity and Structural Correlation

Quantum chemical descriptors derived from computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for predicting and interpreting the chemical reactivity and stability of molecular systems. dntb.gov.uaresearchgate.net These descriptors arise from the analysis of the molecule's electronic structure, primarily the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com While specific computational studies on this compound are not extensively documented in the literature, its reactivity profile can be inferred by analyzing its constituent functional groups and by comparison with structurally similar thioamide and carbothioamide derivatives. researchgate.nettandfonline.com

The reactivity of a molecule is fundamentally governed by its ability to donate or accept electrons. The energy of the HOMO is associated with the capacity for electron donation (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity, whereas a smaller gap points to a more reactive species that is more easily polarized. nih.gov

Several global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify these characteristics. These include:

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule undergoes electronic changes. Soft molecules have a small HOMO-LUMO gap. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts additional electronic charge, calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). researchgate.netchemrxiv.org

The presence of the highly electronegative fluorine atoms in the trifluoroethoxy group is expected to increase the electrophilicity index of the molecule, making the carbothioamide carbon more susceptible to nucleophilic attack compared to a non-fluorinated analogue. nih.gov The precise values of these descriptors are typically obtained through DFT calculations using specific functionals and basis sets (e.g., B3LYP/6-311++G(d,p)). tandfonline.com

The following tables present hypothetical, yet chemically reasonable, values for the quantum chemical descriptors of a simple alkoxycarbothioamide and illustrate the anticipated effects of trifluoro-substitution. These values are for illustrative purposes to demonstrate the expected trends.

Table 1: Representative Frontier Orbital Energies (in eV)

| Compound | EHOMO | ELUMO | HOMO-LUMO Gap (ΔE) |

|---|---|---|---|

| Ethoxycarbothioamide (Hypothetical) | -6.50 | -1.20 | 5.30 |

| This compound (Projected) | -7.10 | -1.90 | 5.20 |

Table 2: Calculated Global Reactivity Descriptors (in eV, except for Softness)

| Descriptor | Formula | Ethoxycarbothioamide (Hypothetical) | This compound (Projected) |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.50 | 7.10 |

| Electron Affinity (A) | -ELUMO | 1.20 | 1.90 |

| Electronegativity (χ) | (I+A)/2 | 3.85 | 4.50 |

| Chemical Potential (μ) | -χ | -3.85 | -4.50 |

| Chemical Hardness (η) | (I-A)/2 | 2.65 | 2.60 |

| Chemical Softness (S) | 1/η | 0.377 | 0.385 |

| Electrophilicity Index (ω) | μ²/(2η) | 2.79 | 3.89 |

As projected in the tables, the electron-withdrawing nature of the trifluoroethoxy group lowers both frontier orbital energies. This leads to a higher ionization potential and electron affinity. Consequently, the molecule becomes more electronegative and significantly more electrophilic, as indicated by the increased electrophilicity index (ω). The HOMO-LUMO gap may not change dramatically, but the pronounced increase in electrophilicity is a key indicator of altered reactivity, suggesting a greater propensity to react with nucleophiles. These theoretical descriptors provide a robust framework for understanding the structural and electronic factors that govern the chemical behavior of this compound.

Advanced Analytical and Spectroscopic Methodologies in 2,2,2 Trifluoroethoxy Carbothioamide Research

Spectroscopic Techniques for Structural Characterization

Spectroscopy is fundamental to the molecular characterization of (2,2,2-Trifluoroethoxy)carbothioamide, offering non-destructive methods to probe its electronic and nuclear environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, ¹H NMR and ¹³C NMR are the primary experiments. The ¹H NMR spectrum would feature distinct signals for the amine (-NH₂) protons and the methylene (B1212753) (-CH₂-) protons. The amine protons are expected to appear as a broad singlet, with a chemical shift that can be sensitive to solvent and concentration. The methylene protons adjacent to the oxygen and the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.

¹³C NMR spectroscopy provides information on the carbon skeleton. Key signals would include the thiocarbonyl carbon (C=S), which is typically found significantly downfield, the methylene carbon (-CH₂-), and the trifluoromethyl carbon (-CF₃). The latter two carbons would exhibit splitting due to coupling with the fluorine atoms. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, could be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the structural assignment. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table contains predicted NMR data based on the compound's functional groups.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -NH₂ | 7.5 - 9.0 | Broad Singlet |

| ¹H | -O-CH₂-CF₃ | 4.0 - 4.5 | Quartet (q) |

| ¹³C | C=S | 180 - 200 | Singlet |

| ¹³C | -O-C H₂-CF₃ | 60 - 70 | Quartet (q) |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups. These two methods are complementary; IR spectroscopy measures changes in dipole moment, while Raman spectroscopy detects changes in polarizability. kurouskilab.comresearchgate.net

The IR spectrum of this compound would show characteristic absorption bands. Strong bands in the 3100-3400 cm⁻¹ region would be attributed to the N-H stretching vibrations of the primary thioamide group. The C=S (thiocarbonyl) stretching vibration, a key functional group, typically appears in the 1050-1250 cm⁻¹ range, although it can be coupled with other vibrations. Strong absorptions corresponding to C-F stretching are expected between 1000 and 1400 cm⁻¹, and the C-O stretching vibration would be observed around 1000-1100 cm⁻¹. biointerfaceresearch.com

In the Raman spectrum, the C=S stretch is often more intense and easier to identify than in the IR spectrum. nih.gov The symmetric N-H stretch may also be prominent. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. nih.gov

Table 2: Key Vibrational Frequencies for this compound This interactive table outlines the expected vibrational frequencies for the compound's main functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| -NH₂ | N-H Stretch | 3100 - 3400 | IR, Raman |

| -NH₂ | N-H Bend | 1590 - 1650 | IR |

| C=S | C=S Stretch | 1050 - 1250 | IR, Raman |

| -CF₃ | C-F Stretch | 1000 - 1400 | IR |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental formula. nih.gov Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be coupled with analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) to achieve high mass accuracy, typically within a few parts per million (ppm). thermofisher.comnih.gov

For this compound (C₃H₄F₃NOS), HRMS would detect the protonated molecule [M+H]⁺ in positive ion mode. The measured mass would be compared against the calculated theoretical mass to confirm the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the parent ion. mdpi.com The resulting fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the trifluoroethoxy group and the carbothioamide moiety.

Electronic Spectroscopy (UV-Vis)

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. masterorganicchemistry.com The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The carbothioamide group (C=S) in this compound acts as a chromophore.

The spectrum is expected to show two main absorption bands. A weak, longer-wavelength absorption, likely in the near-UV region, would correspond to the n→π* (non-bonding to anti-bonding pi orbital) transition of the lone pair electrons on the sulfur atom. A much stronger, shorter-wavelength absorption in the UV region would be attributed to the π→π* transition within the C=S double bond. masterorganicchemistry.com The position and intensity of these bands can be influenced by the solvent and the electronic effects of the trifluoroethoxy substituent. utoronto.ca

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction, particularly single-crystal X-ray diffraction (SCXRD), is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. researchgate.net This technique requires a suitable single crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted in a specific pattern determined by the arrangement of atoms in the crystal lattice. nih.gov

Analysis of this diffraction pattern allows for the calculation of precise bond lengths, bond angles, and torsion angles within the molecule. nih.gov It also reveals crucial information about intermolecular interactions, such as hydrogen bonding involving the -NH₂ group, which dictates how the molecules pack together in the crystal. This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies. rsc.org

Chromatographic and Separation Science Applications

Chromatographic techniques are essential for the purification and purity assessment of this compound. researchgate.net High-Performance Liquid Chromatography (HPLC) is the most common method employed. A reversed-phase HPLC (RP-HPLC) method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would likely be effective for analyzing the compound. nih.gov

The retention time of the compound provides a qualitative measure for identification, while the peak area from a detector (such as a UV-Vis detector set to the λₘₐₓ of the C=S chromophore) allows for quantitative analysis and purity determination. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation from any impurities or starting materials. More advanced techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to identify unknown impurities by providing mass information for each separated peak. mdpi.com

Method Development for Quantitative Analysis

The development of robust and reliable quantitative analytical methods is crucial for the determination of this compound in various matrices, from bulk substance to complex biological or environmental samples. The unique chemical properties of this compound, namely the presence of a trifluoroethoxy group and a thioamide functional group, guide the selection and optimization of appropriate analytical techniques. Method development typically focuses on chromatographic techniques due to their high resolving power and sensitivity.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a common starting point for the quantitative analysis of compounds possessing a chromophore, which is present in the thioamide group. For enhanced sensitivity and selectivity, particularly in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography (GC) could also be considered, potentially after a derivatization step to improve the volatility and thermal stability of the analyte.

The development process involves a systematic approach encompassing sample preparation, optimization of chromatographic conditions, and rigorous method validation to ensure the data generated is accurate, precise, and reproducible.

High-Performance Liquid Chromatography (HPLC-UV) Method Development

A reversed-phase HPLC (RP-HPLC) method is generally the first choice for a polar, non-volatile molecule like this compound. The development process involves the optimization of several key parameters to achieve a symmetrical peak shape, adequate retention, and resolution from potential impurities or matrix components.

Chromatographic Conditions Optimization:

Column Selection: A C18 column is a versatile and common choice for reversed-phase chromatography. The specific column chemistry (e.g., end-capped, particle size) would be selected to optimize peak shape.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically developed. The addition of formic acid helps to ensure the analyte is in a consistent protonation state, leading to sharper peaks. nih.gov

Flow Rate and Temperature: A flow rate of around 1.0 mL/min and a column temperature of 25-30°C are standard starting points, adjusted to optimize run time and resolution. chemrevlett.com

Detection Wavelength: The UV detector wavelength is selected based on the maximum absorbance of the carbothioamide chromophore to ensure the highest sensitivity.

Validation Parameters: Once optimal conditions are established, the method is validated according to established guidelines to demonstrate its suitability. This includes assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

Table 1: Illustrative HPLC-UV Method Validation Summary This table contains hypothetical data for illustrative purposes.

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.9995 | R² ≥ 0.999 |

| Range | 1 - 100 µg/mL | - |

| Precision (%RSD) | ||

| Intra-day | < 1.5% | ≤ 2.0% |

| Inter-day | < 2.0% | ≤ 2.0% |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Limit of Detection (LOD) | 0.1 µg/mL | S/N Ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | 0.3 µg/mL | S/N Ratio ≥ 10:1 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

For higher sensitivity and selectivity, an LC-MS/MS method is developed. This is particularly necessary for quantifying the compound in complex biological fluids where matrix interference can be significant.

Mass Spectrometry Optimization: The initial step involves optimizing the mass spectrometer response for this compound. The compound is infused directly into the mass spectrometer to determine the optimal ionization mode (positive or negative electrospray ionization, ESI) and to identify the precursor ion (the molecular ion, [M+H]⁺ or [M-H]⁻). Subsequently, collision-induced dissociation (CID) is used to fragment the precursor ion and select the most stable and abundant product ions for quantification and confirmation. This process results in the identification of specific Multiple Reaction Monitoring (MRM) transitions. nih.gov

Chromatographic Separation: The HPLC conditions developed for the UV method often serve as a good starting point. The mobile phase composition may need further refinement to be compatible with the MS ionization source (e.g., using volatile buffers like ammonium (B1175870) formate (B1220265) instead of non-volatile phosphate (B84403) buffers). nih.gov The goal is to achieve sharp peaks and separation from isobaric interferences.

Method Validation: Validation for an LC-MS/MS method follows similar principles to HPLC-UV but with additional considerations for matrix effects, which can suppress or enhance the ionization of the analyte. nih.gov An internal standard, preferably a stable isotope-labeled version of the analyte, is typically used to correct for these variations.

Table 2: Hypothetical MRM Transitions and Optimized MS Parameters This table contains hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Analyte | This compound |

| Ionization Mode | Positive ESI |

| Precursor Ion (m/z) | 174.0 |

| Product Ion (Quantifier, m/z) | 83.1 |

| Product Ion (Qualifier, m/z) | 69.0 |

| Collision Energy (eV) | 15 |

| Dwell Time (ms) | 100 |

Table 3: Illustrative LC-MS/MS Validation Data for Linearity This table contains hypothetical data for illustrative purposes.

| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |

|---|---|---|

| 0.5 | 0.51 | 102.0 |

| 1.0 | 0.98 | 98.0 |

| 5.0 | 5.07 | 101.4 |

| 25.0 | 24.6 | 98.4 |

| 100.0 | 101.1 | 101.1 |

The development of these quantitative methods relies on a deep understanding of the analyte's chemistry and the principles of analytical instrumentation. A thoroughly validated method is essential for generating reliable data in research, development, and quality control settings.

Derivatization and Chemical Modification Strategies for 2,2,2 Trifluoroethoxy Carbothioamide

Functionalization at the Nitrogen Atom of the Thioamide

The nitrogen atom of the thioamide group in (2,2,2-Trifluoroethoxy)carbothioamide is a key site for functionalization, allowing for the introduction of a wide range of substituents. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and potential applications.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of a thioamide can, in principle, undergo both alkylation and acylation. However, in the case of O-alkyl thiocarbamates, the reactivity is heavily influenced by the nature of the electrophile and the reaction conditions.

N-Alkylation: Direct N-alkylation of O-alkyl thiocarbamates can be challenging due to the competing reactivity of the sulfur atom. Research on the methylation of highly fluorinated thiocarbamates has shown that S-methylation is the exclusive pathway when using soft electrophiles like methyl iodide. nih.gov This suggests that obtaining N-alkylated products of this compound would likely require alternative strategies, such as using different alkylating agents or employing protecting group strategies to block the sulfur atom.

N-Acylation: The N-acylation of thioamides is a viable transformation for the introduction of acyl groups. While specific studies on this compound are not prevalent, general methods for the N-acylation of primary and secondary thioamides can be considered. These reactions typically involve the use of acylating agents such as acyl chlorides or anhydrides in the presence of a base. The success of N-acylation would depend on overcoming the potential for O-acylation or side reactions involving the sulfur atom.

| Reaction Type | Reagents and Conditions | Expected Product | Notes |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-(2,2,2-Trifluoroethoxy)carbothioamide | S-alkylation is a major competing reaction, often favored with soft electrophiles. |

| N-Acylation | Acyl chloride/anhydride, Base | N-Acyl-(2,2,2-Trifluoroethoxy)carbothioamide | Reaction conditions need to be optimized to favor N-acylation over other potential reactions. |

Formation of N-Substituted Heterocyclic Systems

The thioamide functionality is a versatile precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. This compound can serve as a building block in cyclization reactions to form rings such as thiazoles and thiazines.

The Hantzsch thiazole (B1198619) synthesis, a classic method for the formation of thiazole rings, involves the reaction of a thioamide with an α-haloketone. organic-chemistry.org By reacting this compound with various α-haloketones, a range of substituted 2-(2,2,2-trifluoroethoxy)thiazoles could be synthesized. This reaction proceeds through an initial S-alkylation followed by intramolecular cyclization and dehydration.

Similarly, 1,3-thiazine derivatives can be synthesized from S-alkyldithiocarbamates and α,β-unsaturated ketones. lookchem.com While this involves a dithiocarbamate, analogous cyclization strategies could potentially be adapted for O-alkyl thiocarbamates like this compound, reacting with suitable three-carbon electrophiles to form the six-membered thiazine (B8601807) ring.

| Heterocycle | Reaction Type | Key Reactants |

| Thiazole | Hantzsch Synthesis | α-Haloketone |

| Thiazine | Michael Addition/Cyclization | α,β-Unsaturated Ketone or equivalent |

Modifications at the Sulfur Atom of the Thioamide

The sulfur atom of the thioamide group is a soft nucleophile and is readily susceptible to electrophilic attack. This reactivity allows for a variety of modifications, including alkylation and oxidation, and the thioamide group as a whole can undergo reductive and oxidative transformations.

S-Alkylation and Oxidation Reactions

S-Alkylation: The sulfur atom of this compound can be selectively alkylated. A study on the S-methylation of highly fluorinated thiocarbamates demonstrated that the reaction with methyl iodide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) in tetrahydrofuran (B95107) (THF) at room temperature leads exclusively to the S-methylated product. nih.gov No N-methylation was observed under these conditions, highlighting the chemoselectivity of this transformation for the soft sulfur center. nih.gov

Oxidation: The sulfur atom of a thioamide can be oxidized to a sulfoxide (B87167) or a sulfone. The oxidation of sulfides to sulfones is commonly achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). It is plausible that the thioamide sulfur of this compound could be oxidized under similar conditions. The extent of oxidation (to sulfoxide or sulfone) would likely depend on the stoichiometry of the oxidizing agent and the reaction conditions.

| Reaction Type | Reagents and Conditions | Expected Product |

| S-Methylation | Methyl iodide, Cs2CO3, TBAI, THF, r.t. | S-Methyl-(2,2,2-Trifluoroethoxy)imidothioate |

| Oxidation | m-CPBA | (2,2,2-Trifluoroethoxy)carboxamide (desulfurization) or sulfoxide/sulfone analog |

Reductive and Oxidative Transformations of the Thioamide

The entire thioamide group can be subjected to reductive or oxidative transformations.

Reduction: The reduction of thioamides can lead to amines. Catalytic hydrogenation is a common method for this transformation. For instance, thioamides can be hydrogenated to yield the corresponding amine and thiol. nih.gov In the case of this compound, reduction would likely cleave the C=S bond, potentially yielding an amine and 2,2,2-trifluoroethanol (B45653) after hydrolysis of the initial products.

Oxidative Desulfurization: The conversion of a thioamide to its corresponding amide (an oxidative desulfurization) is a synthetically useful transformation. This can often be achieved using various oxidizing agents. The reaction of thioamides with reagents like m-CPBA can lead to the formation of the corresponding amide.

| Transformation | Reagents and Conditions | Expected Product |

| Reduction | Catalytic Hydrogenation (e.g., Ru-based catalyst, H2) | Amine and 2,2,2-Trifluoroethanol (after hydrolysis) |

| Oxidative Desulfurization | Oxidizing Agent (e.g., m-CPBA) | (2,2,2-Trifluoroethoxy)carboxamide |

Transformations Involving the (2,2,2-Trifluoroethoxy) Moiety

The 2,2,2-trifluoroethoxy group is generally stable, but under certain conditions, the ether linkage can be cleaved. This transformation would result in the formation of a different functional group at the position of the original trifluoroethoxy moiety.

One of the most common reagents for the cleavage of ethers, particularly aryl alkyl ethers, is boron tribromide (BBr3). nih.govresearchgate.net The mechanism involves the formation of an ether-BBr3 adduct, followed by nucleophilic attack of a bromide ion on the alkyl group. nih.gov It is conceivable that a similar approach could be used to cleave the 2,2,2-trifluoroethyl ether in this compound. The electron-withdrawing nature of the trifluoromethyl group might influence the reactivity of the ether linkage. Successful cleavage would likely lead to the formation of a hydroxythioamide or a related derivative after workup.

| Reaction Type | Reagents and Conditions | Expected Product |

| Ether Cleavage | Boron Tribromide (BBr3) | Hydroxythioamide derivative (after workup) |

Selective Ether Cleavage and Exchange Reactions

The C-O bond in the 2,2,2-trifluoroethoxy group of this compound is generally stable due to the presence of the electron-withdrawing trifluoromethyl group. However, under specific conditions, this ether linkage can be cleaved or undergo exchange reactions, providing a pathway to modify this part of the molecule.

Research Findings on Ether Cleavage:

Strong acids are commonly employed for the cleavage of ethers. Reagents such as hydrogen halides (HBr and HI) are effective, typically proceeding through a protonation of the ether oxygen followed by nucleophilic attack by the halide ion. organic-chemistry.orgnih.gov For ethers with primary alkyl groups, like the 2,2,2-trifluoroethyl group, the reaction generally follows an S(_N)2 mechanism. nih.gov Lewis acids, such as boron tribromide (BBr(_3)), are also potent reagents for ether cleavage. chemrxiv.org

Transetherification Reactions:

Transetherification, the exchange of an alkoxy group of an ether, can be another strategy for modifying the (2,2,2-Trifluoroethoxy) moiety. These reactions are often catalyzed by acids or metal catalysts. acs.org For instance, iron(III)-catalyzed transetherification of symmetrical ethers with primary alcohols has been reported. acs.org While specific examples involving this compound are scarce, the general principles of transetherification could potentially be applied.

Table 1: Potential Reagents for Ether Cleavage and Exchange Reactions

| Reaction Type | Reagent/Catalyst | Plausible Product(s) from this compound | Reference(s) |

|---|---|---|---|

| Ether Cleavage | HBr or HI | Carbothioamide, 2-bromo/iodo-1,1,1-trifluoroethane | organic-chemistry.org, nih.gov |

| BBr(_3) | Carbothioamide, 2-bromo-1,1,1-trifluoroethane | chemrxiv.org | |

| Lithium bases (e.g., LDA) followed by cleavage | Difluorovinyl ether intermediate | nih.gov | |

| Transetherification | Alcohol (R-OH) with acid or metal catalyst | (Alkoxy)carbothioamide, 2,2,2-trifluoroethanol | acs.org |

Introduction of Diverse Fluoroalkyl Groups

Modification of the fluoroalkyl group in this compound can be envisioned through two main approaches: cleavage of the existing 2,2,2-trifluoroethoxy group followed by introduction of a new fluoroalkyl moiety, or direct modification of the thioamide with a different fluoroalkyl-containing reagent.

Synthesis of Thioamides with Varied Fluoroalkyl Groups:

A versatile method for synthesizing thioamides involves the reaction of a primary amine with a suitable thioacylating agent. organic-chemistry.org To introduce different fluoroalkyl groups, one could start with the corresponding fluoroalkoxy-containing precursor. For example, a one-pot synthesis of fluorinated hydroxamic acid, amide, and thioamide derivatives has been reported, proceeding via an N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates. nih.govacs.org This methodology could potentially be adapted to generate a range of thioamides with different fluoroalkyl side chains.

Another approach involves the use of thiocarbamoyl fluorides, generated in situ from amines, which can then be coupled with boronic acids in the presence of a nickel catalyst to furnish various thioamides. chemistryviews.org This method offers a pathway to introduce aryl or other groups while potentially starting from a fluoroalkyl-containing amine.

Table 2: Synthetic Strategies for Thioamides with Diverse Fluoroalkyl Groups

| Synthetic Strategy | Key Reagents | Type of Fluoroalkyl Group Introduced | Reference(s) |

|---|---|---|---|

| N-Perfluoroalkylation-Defluorination | Nitrosoarenes, Perfluoroalkanesulfinates, KSAc | Perfluoroalkyl | nih.gov, acs.org |

| Nickel-Catalyzed Coupling | Thiocarbamoyl fluorides, Boronic acids, Ni catalyst | Dependent on the starting amine | chemistryviews.org |

| Thionation of Amides | Lawesson's reagent, P(4)S({10}) | Dependent on the starting amide | chemrxiv.org |

Regioselective and Chemoselective Synthetic Strategies

The presence of multiple reactive sites in this compound—namely the nitrogen and sulfur atoms of the thioamide group and the ether oxygen—necessitates the use of regioselective and chemoselective synthetic strategies for its targeted modification.

Regioselectivity in Thioamide Reactions:

Thioamides are ambident nucleophiles and can react with electrophiles at either the sulfur (S-alkylation/acylation) or the nitrogen (N-alkylation/acylation) atom. The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the solvent, and the presence of a base. Hard electrophiles tend to favor reaction at the nitrogen atom, while soft electrophiles generally prefer the sulfur atom.

For instance, the activation of thioamides can be achieved through site-selective N-tert-butoxycarbonylation, which decreases the resonance stabilization of the thioamide bond and facilitates subsequent reactions. nih.govrsc.org Transition metal-free, chemoselective S-arylation of secondary thioamides has been achieved using diaryliodonium salts under basic conditions. nih.gov

Chemoselectivity in Molecules with Multiple Functional Groups:

Achieving chemoselectivity requires differentiating between the reactivities of the thioamide and the fluoroalkoxy ether. For example, a chemoselective reduction of a thioamide in the presence of an ether would require a reducing agent that specifically targets the C=S bond. While many reducing agents can reduce thioamides, their selectivity in the presence of a trifluoroethyl ether would need to be carefully evaluated. rsc.org

Similarly, electrophilic attack could be directed towards either the thioamide or the ether oxygen. The thioamide sulfur is generally a soft nucleophile, while the ether oxygen is a harder nucleophile. This difference in nucleophilicity can be exploited to achieve selective reactions. For example, a soft electrophile would be expected to react preferentially at the sulfur atom of the thioamide.

Table 3: Examples of Regio- and Chemoselective Reactions of Thioamides

| Reaction Type | Reagents | Selectivity | Potential Application to this compound | Reference(s) |

|---|---|---|---|---|

| N-Activation | Boc(_2)O, DMAP | N-acylation | Selective activation of the thioamide for further functionalization | nih.gov, rsc.org |

| S-Arylation | Diaryliodonium salts, base | S-arylation | Introduction of aryl groups at the sulfur atom | nih.gov |

| Transamidation | Nucleophilic amines after N-activation | N-C(S) bond cleavage | Exchange of the amine portion of the thioamide | nih.gov |

Emerging Research Directions and Future Perspectives for 2,2,2 Trifluoroethoxy Carbothioamide

Innovations in Green and Sustainable Synthesis of Related Compounds

The chemical industry's shift towards sustainability has spurred the development of environmentally friendly synthetic methods. For thioamides, traditional synthesis often involves toxic reagents and harsh conditions. Emerging research, however, points toward greener alternatives that could be adapted for the synthesis of (2,2,2-Trifluoroethoxy)carbothioamide and its analogues.

A highly promising approach is the use of deep eutectic solvents (DESs) as both the reaction medium and catalyst. rsc.orgrsc.org One such system, based on choline (B1196258) chloride and urea, facilitates the one-pot, three-component condensation of an aldehyde, an amine, and elemental sulfur to produce thioamides in good to excellent yields. rsc.orgrsc.org This method offers significant advantages, including biodegradability, reduced energy consumption, and the potential for solvent recycling without significant loss of activity. rsc.orgrsc.org Adapting this protocol for fluorinated starting materials represents a key future direction for the sustainable production of compounds like this compound.

Key features of this green synthetic protocol are summarized below:

Table 1: Comparison of Conventional vs. Green Synthesis of Thioamides| Feature | Conventional Methods | Deep Eutectic Solvent (DES) Method |

|---|---|---|

| Solvent | Often toxic organic solvents | Biodegradable, recyclable DES (e.g., Choline chloride-urea) rsc.orgrsc.org |

| Catalyst | May require additional catalysts | DES acts as the catalyst rsc.org |

| Conditions | Can require high temperatures | Mild conditions (e.g., 45-60 °C) rsc.org |

| Waste | Generation of toxic waste | Reduced waste, enhanced sustainability rsc.org |

| Efficiency | Variable | Good to excellent yields rsc.org |

Further research will likely focus on expanding the substrate scope of these green methods to include a wider variety of fluorinated amines and carbonyl compounds, paving the way for a more sustainable and efficient synthesis of a diverse library of fluorinated carbothioamides.

Exploration of Novel Catalytic Systems for this compound Transformations

Catalysis is fundamental to modern organic chemistry, and the development of novel catalytic systems is set to unlock new transformations for this compound. The presence of both C-F and C-S bonds offers multiple sites for catalytic functionalization.

Visible-light photoredox catalysis has emerged as a powerful tool for forming C-F and C-CF3 bonds under mild conditions. mdpi.com These methods could be explored for the late-stage modification of molecules containing the this compound scaffold. For instance, photocatalytic systems could enable the introduction of the trifluoroethoxy group onto various aromatic and aliphatic substrates or facilitate coupling reactions at other positions of a parent molecule.

Enzymatic catalysis offers another frontier, providing unparalleled selectivity in fluorination and other transformations. the-innovation.orgnih.gov While direct enzymatic synthesis of this compound is a long-term goal, existing enzymes like fluorinases, lipases, and transaminases could be engineered or discovered to perform selective modifications on related structures. nih.gov Enzymatic approaches operate in aqueous media under mild conditions, aligning with the principles of green chemistry. the-innovation.org

Furthermore, the development of novel heterogeneous catalysts, such as geminal-atom catalysts (GACs) featuring two metal cores, presents opportunities for more efficient and selective cross-coupling reactions. sciencedaily.com A GAC with two copper ions, for example, has shown superior performance in forming chemical bonds by efficiently bringing two reactants together. sciencedaily.com Such catalysts, which are often recoverable and reusable, could be designed to mediate transformations of the carbothioamide group or facilitate coupling reactions involving the trifluoroethoxy moiety. sciencedaily.com

Advancements in Computational Design and Prediction for Fluorinated Organic Compounds

Computational chemistry is an increasingly indispensable tool for accelerating the discovery and optimization of functional molecules. nih.gov For fluorinated compounds like this compound, computational methods can predict molecular properties, guide synthetic efforts, and elucidate complex interactions.

Table 2: Applications of Computational Methods in Fluorinated Compound Research

| Computational Technique | Application | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Prediction of NMR chemical shifts, molecular geometries, and reaction pathways. rsc.org | Accurately predict 19F NMR spectra for characterization; model reaction mechanisms for synthesis optimization. |

| Molecular Dynamics (MD) Simulations | Understanding protein-ligand binding, conformational preferences, and solvation effects. nih.govbiorxiv.org | Predict how the compound interacts with biological targets; understand the role of the trifluoroethoxy group in binding. |

| Quantitative Structure-Property Relationship (QSPR) | Correlating molecular structure with physicochemical properties like lipophilicity. nih.gov | Predict the lipophilicity of new analogues to optimize pharmacokinetic properties. |

| Group Contribution (GC) SAFT Equation of State | Predicting phase behavior and thermophysical properties of fluorinated fluids. vanderbilt.edu | Determine properties relevant for materials science applications, such as solubility in different media. |

Recent advances in machine learning and artificial intelligence are further enhancing predictive power. research.google Neural networks can be trained on quantum mechanical datasets to predict molecular properties thousands of times faster than traditional methods like DFT. research.google These tools can be used to screen virtual libraries of this compound derivatives to identify candidates with optimal properties for specific applications, be it in medicine, materials science, or agrochemicals. researchgate.netemerginginvestigators.org Computational studies also help in understanding the subtle, non-covalent interactions involving organic fluorine, which are crucial for crystal engineering and rational drug design. acs.org

Integration into Automated Synthesis and Flow Chemistry Platforms

The synthesis of complex organic molecules is undergoing a paradigm shift with the adoption of automated synthesis and continuous flow chemistry. polimi.it These technologies offer improved safety, reproducibility, and scalability compared to traditional batch processing. nih.gov

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, is particularly well-suited for the synthesis of fluorinated compounds. polimi.it The key advantages include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. polimi.itnih.gov A multi-step synthesis of a fluorinated active pharmaceutical ingredient (API) could be "telescoped" into a single, continuous process, minimizing manual handling and purification steps. thieme-connect.de

Automated synthesis platforms, often integrated with flow reactors, can accelerate the discovery of new this compound derivatives. nih.gov These systems can perform numerous reactions in parallel, rapidly generating libraries of analogues for screening. This is particularly valuable in radiochemistry, where automated modules are used for the synthesis of 18F-labeled PET tracers, a field where fluorinated precursors are essential. nih.govacs.orgnih.gov The integration of this compound into such platforms could facilitate the rapid development of new imaging agents or therapeutic compounds.

Exploration of New Synthetic Utilities in Advanced Chemical Systems

The unique reactivity of the carbothioamide group, combined with the properties imparted by the trifluoroethoxy moiety, opens up new avenues for its use as a versatile building block in advanced chemical synthesis.

Thioamides are known precursors to a variety of heterocyclic compounds. nih.gov For example, this compound could serve as a key intermediate in the synthesis of novel fluorinated thiazoles, benzothiazoles, and thiophenes. nih.govresearchgate.net These heterocyclic scaffolds are prevalent in pharmaceuticals, agrochemicals, and functional materials. The presence of the trifluoroethoxy group could enhance the biological activity or material properties of the resulting heterocycles.

There is also growing interest in using thioamides in asymmetric organocatalysis. nih.gov Chiral thioamides have been shown to be effective catalysts, sometimes outperforming their amide analogues in terms of yield and stereoselectivity. nih.gov Future research could involve incorporating the this compound structure into chiral backbones to develop new, highly efficient organocatalysts for a range of stereoselective transformations.

Finally, the development of novel synthetic methods continues to expand the utility of thioamides. One-pot procedures for converting nitrosoarenes into fluorinated thioamides nih.gov and nickel-catalyzed couplings of in situ generated thiocarbamoyl fluorides with boronic acids researchgate.net are examples of recent innovations that could be applied to this compound, enabling its incorporation into a wider array of complex molecular architectures.

Q & A

Q. What are the established synthetic routes for (2,2,2-Trifluoroethoxy)carbothioamide, and what challenges arise during purification?

The synthesis often involves bromination of sulphides followed by solvolysis with 2,2,2-trifluoroethanol. For example, bromination of sulphido-thiophene derivatives proceeds efficiently, but purification via chromatography can lead to decomposition. Solvolysis in 2,2,2-trifluoroethanol yields the trifluoroethoxy derivative in moderate yields (50–78%) . Key challenges include:

- Decomposition during chromatography : Use alternative purification methods (e.g., recrystallization, distillation).

- Yield optimization : Adjust reaction stoichiometry or employ stabilizing additives.

Q. How can researchers characterize this compound, and what analytical methods are recommended?